molecular formula C9H11BrFNO B13545126 2-Amino-2-(2-bromo-6-fluorophenyl)propan-1-ol

2-Amino-2-(2-bromo-6-fluorophenyl)propan-1-ol

Cat. No.: B13545126
M. Wt: 248.09 g/mol
InChI Key: NQTBSOJMGIJBCO-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-6-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11BrFNO. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on a propanol chain. It is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-6-fluorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-6-fluoroaniline with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the amino group to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-6-fluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(2-bromo-6-fluorophenyl)propanone.

    Reduction: Formation of 2-amino-2-(2-fluorophenyl)propan-1-ol.

    Substitution: Formation of 2-amino-2-(2-substituted-6-fluorophenyl)propan-1-ol derivatives.

Scientific Research Applications

2-Amino-2-(2-bromo-6-fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-6-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-fluorophenyl)propan-1-ol
  • 2-Amino-2-(5-bromo-2-fluorophenyl)propan-1-ol
  • 2-(4-amino-2-(trifluoromethyl)phenyl)propan-2-ol

Uniqueness

2-Amino-2-(2-bromo-6-fluorophenyl)propan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

2-amino-2-(2-bromo-6-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c1-9(12,5-13)8-6(10)3-2-4-7(8)11/h2-4,13H,5,12H2,1H3

InChI Key

NQTBSOJMGIJBCO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

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